molecular formula C11H22N2O2Si B1588757 Vinylmethylbis(methylethylketoximino)silane CAS No. 72721-10-9

Vinylmethylbis(methylethylketoximino)silane

Cat. No.: B1588757
CAS No.: 72721-10-9
M. Wt: 242.39 g/mol
InChI Key: YMTJPBFJJAVFRK-UHFFFAOYSA-N
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Description

2-Butanone, O,O’-(ethenylmethylsilylene)dioxime, (2E,2’Z)- is a chemical compound with the molecular formula C11H22N2O2Si. It is known for its unique structure, which includes a silylene group bonded to two oxime groups. This compound has various applications in scientific research and industry due to its versatile chemical properties.

Properties

IUPAC Name

N-[(butan-2-ylideneamino)oxy-ethenyl-methylsilyl]oxybutan-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2Si/c1-7-10(4)12-14-16(6,9-3)15-13-11(5)8-2/h9H,3,7-8H2,1-2,4-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTJPBFJJAVFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO[Si](C)(C=C)ON=C(C)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72721-10-9
Record name Methylvinyldi(methylethylketoxime)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72721-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, O,O’-(ethenylmethylsilylene)dioxime, (2E,2’Z)- typically involves the reaction of 2-butanone oxime with a silylating agent such as ethenylmethylchlorosilane. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, O,O’-(ethenylmethylsilylene)dioxime, (2E,2’Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime groups to amines.

    Substitution: The silylene group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxime derivatives, amines, and substituted silylene compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Butanone, O,O’-(ethenylmethylsilylene)dioxime, (2E,2’Z)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butanone, O,O’-(ethenylmethylsilylene)dioxime, (2E,2’Z)- involves its interaction with molecular targets such as enzymes and receptors. The oxime groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The silylene group can also participate in covalent bonding, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Butanone oxime: A simpler oxime compound without the silylene group.

    Ethenylmethylchlorosilane: A silylating agent used in the synthesis of the compound.

    Silicon-based oximes: Other compounds with similar silylene and oxime functionalities.

Uniqueness

2-Butanone, O,O’-(ethenylmethylsilylene)dioxime, (2E,2’Z)- is unique due to its combination of silylene and oxime groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vinylmethylbis(methylethylketoximino)silane
Reactant of Route 2
Vinylmethylbis(methylethylketoximino)silane

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